molecular formula C7H11N3O2 B6362737 1-(2-Methylpropyl)-4-nitro-1H-pyrazole CAS No. 1060679-10-8

1-(2-Methylpropyl)-4-nitro-1H-pyrazole

Cat. No.: B6362737
CAS No.: 1060679-10-8
M. Wt: 169.18 g/mol
InChI Key: BFSLMECOJXKWQR-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-4-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a nitro group at the fourth position and a 2-methylpropyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)-4-nitro-1H-pyrazole typically involves the reaction of 2-methylpropyl hydrazine with a suitable nitro-substituted precursor. One common method is the cyclization of 2-methylpropyl hydrazine with 4-nitro-1,3-diketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methylpropyl group, to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 1-(2-Methylpropyl)-4-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: this compound carboxylic acid or aldehyde derivatives.

Scientific Research Applications

1-(2-Methylpropyl)-4-nitro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory and antimicrobial agents.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of pyrazole derivatives with various biological targets.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The 2-methylpropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    1-(2-Methylpropyl)-3-nitro-1H-pyrazole: Similar structure but with the nitro group at the third position.

    1-(2-Methylpropyl)-4-amino-1H-pyrazole: Reduction product of 1-(2-Methylpropyl)-4-nitro-1H-pyrazole.

    1-(2-Methylpropyl)-4-chloro-1H-pyrazole: Substitution product with a chloro group instead of a nitro group.

Uniqueness: this compound is unique due to the presence of both the nitro and 2-methylpropyl groups, which confer distinct chemical and biological properties. The nitro group is a versatile functional group that can undergo various chemical transformations, while the 2-methylpropyl group enhances the compound’s lipophilicity and potential biological activity.

Properties

IUPAC Name

1-(2-methylpropyl)-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-6(2)4-9-5-7(3-8-9)10(11)12/h3,5-6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSLMECOJXKWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a DMF solution (30 ml) of 4-nitro-1H-pyrazole (1.00 g) were added potassium carbonate (3.67 g) and 1-bromo-2-methylpropane (1.82 g), and the mixture was stirred at 70° C. for 3 hr. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound (4.13 g, containing DMF).
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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